Naphthofluorescein

Description

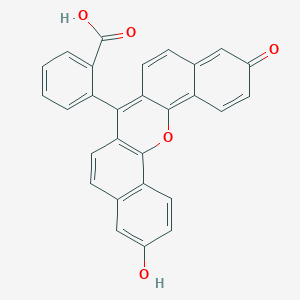

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O5/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28/h1-14,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQIUDNVFVTQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886440 | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61419-02-1 | |

| Record name | Naphthofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61419-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Photophysical Profile of Naphthofluorescein: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core photophysical properties of Naphthofluorescein, a vital fluorescent probe for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes the experimental workflow.

Executive Summary

This compound is a synthetic organic compound widely utilized as a fluorescent pH indicator. Its distinct photophysical characteristics, particularly its pH-dependent absorption and emission spectra, make it a valuable tool in various scientific applications, including cellular imaging and sensing. This guide consolidates the available data on its spectral properties, quantum yield, and provides context for its fluorescence lifetime. Furthermore, it outlines the standard experimental protocols for the determination of these key parameters.

Quantitative Photophysical Data

The essential photophysical parameters of this compound and its fluorinated derivatives are summarized in the tables below for ease of comparison.

Table 1: Spectral Properties and pKa of this compound and its Fluorinated Derivatives

| Compound | Excitation Max (λex) | Emission Max (λem) | pKa |

| This compound | 599 nm[1] | 674 nm[1] | 7.6[2], 7.8 |

| 4-Monofluorothis compound (4-MFNF) | 600 nm | 675 nm | 7.5 |

| 4,10-Difluorothis compound (4,10-DFNF) | 608 nm | 680 nm | 7.3 |

Note: The excitation and emission maxima for this compound are reported in 0.1 M Tris buffer at pH 9.0[2]. The properties of the fluorinated derivatives were also characterized in a basic environment.

Table 2: Fluorescence Quantum Yield of this compound and its Fluorinated Derivatives

| Compound | Fluorescence Quantum Yield (Φf) |

| This compound | 0.14 |

| 4-Monofluorothis compound (4-MFNF) | 0.08 |

| 4,10-Difluorothis compound (4,10-DFNF) | 0.05 |

Note: The quantum yields of the fluorinated derivatives were calculated relative to the parent this compound compound.

Fluorescence Lifetime:

Experimental Protocols

This section details the methodologies for the determination of the key photophysical properties of this compound.

Determination of Absorption and Emission Spectra

The absorption and fluorescence emission spectra of this compound are measured using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For spectral measurements, dilute the stock solution in the desired buffer (e.g., 0.1 M Tris at a specific pH) to a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the blank solvent (buffer) and record a baseline.

-

Replace the blank with the this compound solution and scan a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum Measurement:

-

Use a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.

-

Excite the sample at its absorption maximum (λabs).

-

Scan the emission wavelengths over a range red-shifted from the excitation wavelength (e.g., 600-800 nm) to determine the wavelength of maximum emission (λem).

-

Ensure the use of appropriate emission and excitation slit widths to balance signal intensity and spectral resolution.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is determined relative to a standard of known quantum yield.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with absorption and emission spectra that overlap with this compound. A common standard for this spectral region is Cresyl Violet.

-

Absorbance Measurements: Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity. Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each of the prepared solutions of the sample and the standard.

-

The excitation wavelength must be the same for both the sample and the standard.

-

Integrate the area under the fluorescence emission curve for each measurement.

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

where:

-

Φr is the quantum yield of the reference standard.

-

Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

ηs and ηr are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime is measured using a time-correlated single photon counting (TCSPC) system.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent and buffer system.

-

Data Acquisition:

-

The sample is excited by the pulsed laser source.

-

The detector measures the arrival time of the first photon emitted from the sample after each excitation pulse.

-

The timing electronics build a histogram of the number of photons detected at different times after the excitation pulse. This histogram represents the fluorescence decay profile.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τ). The quality of the fit is assessed by examining the residuals and the chi-squared value.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of this compound.

Caption: Experimental workflow for characterizing the photophysical properties of this compound.

Conclusion

This technical guide provides a consolidated resource on the photophysical properties of this compound. The provided quantitative data, detailed experimental protocols, and visualized workflow are intended to support researchers in the effective application and characterization of this important fluorescent molecule. The pH sensitivity of its spectral properties and the impact of fluorination on its quantum yield are key considerations for its use in biological and chemical sensing applications. Further investigation into its fluorescence lifetime is warranted to complete its photophysical profile.

References

Synthesis and characterization of Naphthofluorescein derivatives.

An In-Depth Technical Guide to the Synthesis and Characterization of Naphthofluorescein Derivatives

Introduction

This compound and its derivatives represent a significant class of xanthene dyes, structurally analogous to fluorescein but with additional benzene rings fused to the xanthene core. This extension of the π-conjugated system results in a notable bathochromic (red) shift in their absorption and emission spectra, pushing their fluorescence into the far-red and near-infrared (NIR) regions (>700 nm).[1][2][3] This characteristic is highly advantageous for biological applications, as NIR light offers deeper tissue penetration, minimal photodamage to biological samples, and reduced autofluorescence from endogenous molecules.[4]

These derivatives have demonstrated considerable utility as fluorescent probes due to their chemical stability, facile modification, and superior biocompatibility.[1] They are widely employed as pH indicators, chemosensors for detecting metal ions and reactive oxygen species, and as fluorescent labels for bioimaging living cells.[1][2][5] This guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives for researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives

The primary synthetic route for constructing this compound and semithis compound backbones is a Friedel-Crafts type acylation reaction.[1][2][3] This method typically involves the condensation of a dihydroxynaphthalene with an aroylbenzoic acid, often catalyzed by an acid such as methanesulfonic acid or zinc chloride. Further functionalization, such as fluorination, can be performed to fine-tune the physicochemical properties of the dye.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Reaction This protocol is a generalized procedure based on the condensation reaction used for fluorescein analogs.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine the appropriate dihydroxynaphthalene (1.0 mmol) and phthalic anhydride derivative (1.0 mmol).[7]

-

Acid Addition: Under a gentle stream of nitrogen, carefully add methanesulfonic acid (approx. 2 mL), which serves as both solvent and catalyst.[7]

-

Heating: Heat the reaction mixture to 80-85°C with constant stirring. Maintain this temperature for 36-48 hours under a nitrogen atmosphere.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 15 mL) while stirring vigorously to induce precipitation.[7]

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove residual acid.[7]

-

Purification: Dry the crude product in a vacuum oven. The product can be further purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water).[7]

Protocol 2: Electrophilic Fluorination of this compound This protocol describes the direct fluorination to produce fluorinated derivatives which can alter the dye's pKa and spectral properties.[8][9]

-

Preparation: Dissolve this compound (NF) in acetic acid (e.g., 1.5 mg/mL) in a suitable reaction vessel.[8]

-

Fluorination: Bubble dilute F₂ gas in Neon (Ne) through the solution for approximately 5 minutes.[8] The electrophilic fluorination occurs primarily at the ortho positions relative to the hydroxyl groups.[8][9]

-

Solvent Removal: Evaporate the reaction mixture to dryness in vacuo at 120°C.[8]

-

Purification: Dissolve the residue in a solvent mixture (e.g., 1:1 acetonitrile:water) and purify the mono-, di-, and tri-substituted derivatives using semi-preparative high-performance liquid chromatography (HPLC).[8]

Characterization of this compound Derivatives

A combination of spectroscopic and physicochemical methods is essential to fully characterize the synthesized derivatives, confirming their structure and defining their optical and functional properties.

Characterization Workflow

Caption: Standard workflow for the characterization of this compound derivatives.

Experimental Protocols

Protocol 3: Spectroscopic and Physicochemical Characterization

-

Structural Analysis (NMR):

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H, ¹³C, and (if applicable) ¹⁹F NMR spectra to confirm the chemical structure and purity. Decoupling experiments can be used to assign specific proton and fluorine signals.[8]

-

-

Optical Properties (UV-Vis and Fluorescence):

-

Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO).

-

For measurements, dilute the stock solution in a buffer of interest (e.g., 0.1 M Tris at pH 9.0 or a citrate/phosphate/borate buffer for pH studies).[8][10]

-

Absorption: Use a spectrophotometer to scan the absorbance of the solution across a relevant wavelength range (e.g., 400-800 nm) to determine the absorption maximum (λmax abs).[11]

-

Emission: Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting the sample at or near its λmax abs. This will determine the emission maximum (λmax em).[11]

-

Quantum Yield (ΦF): Calculate the fluorescence quantum yield relative to a standard dye with a known ΦF (e.g., fluorescein in 0.1 M NaOH). This compares the integrated fluorescence intensity of the sample to the standard under identical conditions.[8][12]

-

-

pKa Determination:

-

Prepare a solution of the derivative in a broad-range buffer (e.g., 5 mM citrate/phosphate/borate).[8]

-

Measure the absorbance or fluorescence spectrum at a starting pH (e.g., pH 9).

-

Titrate the solution by making microliter additions of a strong acid (e.g., 1 M HCl), recording the full spectrum after each addition.[8]

-

Plot the absorbance or fluorescence intensity at a key wavelength against the measured pH. The pKa is the pH at the midpoint of the transition in the resulting sigmoidal curve.[13]

-

Quantitative Data of this compound Derivatives

The functional properties of this compound derivatives are defined by key quantitative metrics. Fluorination, for instance, causes a bathochromic shift in absorbance and emission and lowers the pKa, making the indicators more sensitive in the physiological pH range.[8][9]

| Compound | λabs (nm) | λem (nm) | pKa | Quantum Yield (ΦF) | Notes |

| This compound (NF) | 599[14] | 674[14] | 7.6 - 7.8[8][10] | - | Serves as a parent compound.[8] |

| 4-Monofluorothis compound (4-MFNF) | 600[8] | 675[8] | Lower than NF | Decreased by fluorination | Bathochromic shift and more acidic pKa compared to NF.[8] |

| 4,10-Difluorothis compound (4,10-DFNF) | 608[8] | 680[8] | Lower than 4-MFNF | Decreased by fluorination | Further bathochromic shift and more acidic pKa.[8] |

| Semithis compound (SNFL) Probes | ~535-575 | ~550-625 | - | - | Used for detecting nitric oxide; emission is shorter than NF.[5] |

Applications in Research and Drug Development

The unique properties of this compound derivatives make them valuable tools for visualizing biological processes and environments.

Mechanism of pH Sensing

The function of this compound as a pH indicator is based on a structural change upon protonation/deprotonation. In basic conditions, the phenolic hydroxyl groups are deprotonated, leading to an extended π-conjugated system that is highly fluorescent. In acidic conditions, protonation disrupts this system, quenching the fluorescence. This pH-dependent equilibrium allows for ratiometric sensing of the local environment.[13][15]

Caption: pH-dependent equilibrium of this compound derivatives.

Key Application Areas

-

Intracellular pH Measurement: The sensitivity of these dyes to pH makes them excellent probes for measuring pH within cellular compartments like the cytosol or lysosomes.[13][16] Derivatives with pKa values tuned to the physiological range (6.8-7.4) are particularly useful.[13]

-

Live Cell Imaging: Diacetate forms of this compound show good cell permeability. Once inside the cell, esterases cleave the acetate groups, trapping the fluorescent dye and allowing for visualization of cellular structures.[1][2][3]

-

Cerenkov Radiation Energy Transfer (CRET) Imaging: this compound and its derivatives can be used as probes in CRET imaging, a technique that combines PET with optical imaging. The dye absorbs the Cerenkov light emitted by a radiotracer and re-emits it as fluorescence, providing functional information (like pH) about the tissue environment.[8][9]

-

Drug Discovery and Development: As fluorescent tools, these derivatives contribute to various stages of drug discovery, including high-throughput screening and target validation, by enabling the visualization of drug effects and interactions within cells.[17] this compound has also been investigated as a potential inhibitor of enzymes like furin, which is relevant to viral diseases.[18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. Exhaustive syntheses of naphthofluoresceins and their functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorescein-Inspired Near-Infrared Chemodosimeter for Luminescence Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semithis compound-Based Fluorescent Probes for Imaging Nitric Oxide in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of fluorinated naphthofluoresceins for Cerenkov imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of fluorinated naphthofluoresceins for Cerenkov imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound fluorescence 61419-02-1 [sigmaaldrich.com]

- 11. Frontiers | Optical Characterization of Sodium Fluorescein In Vitro and Ex Vivo [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 15. Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing [mdpi.com]

- 16. A series of naphthalimide derivatives as intra- and extra-cellular pH sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 19. scbt.com [scbt.com]

Mechanism of Naphthofluorescein as a pH-Sensitive Fluorescent Probe: A Technical Guide

Abstract

Naphthofluorescein is a long-wavelength fluorescent probe renowned for its distinct pH-dependent spectral properties. As a derivative of the widely-used fluorescein dye, it offers the advantages of emission in the near-infrared (NIR) region, which minimizes autofluorescence from biological samples and allows for deeper tissue penetration.[1] This technical guide provides an in-depth exploration of the core mechanism by which this compound functions as a pH indicator. It details the structural transformations that govern its fluorescence, presents key quantitative performance data, and offers standardized experimental protocols for its application. The content herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in cellular imaging, sensing applications, and drug development platforms.

Introduction

Fluorescent probes are indispensable tools in modern biological and chemical research. Among these, pH-sensitive dyes are critical for monitoring the intricate pH homeostasis within cellular compartments and for developing advanced sensor technologies.[2] this compound, a member of the xanthene class of dyes, has emerged as a valuable probe due to its high pKa and long-wavelength excitation and emission characteristics.[3][4][5] Unlike its parent compound fluorescein, which operates in the visible spectrum, this compound's red-shifted spectra make it particularly suitable for complex biological environments where background fluorescence can be a significant challenge.[1] Its mechanism is rooted in a pH-mediated equilibrium between two distinct structural forms, each with unique photophysical properties.

Core Mechanism of pH Sensing: The Lactone-Quinonoid Equilibrium

The pH-sensing ability of this compound is governed by a reversible, pH-dependent structural transition between a non-fluorescent lactone form and a highly fluorescent, open-ring quinonoid form.[1] This equilibrium is characteristic of many xanthene dyes, including fluorescein.[6][7]

-

In Acidic to Neutral Conditions (pH < ~7): this compound predominantly exists in a closed, spirocyclic lactone structure. In this configuration, the π-electron system of the xanthene core is disrupted. This interruption of conjugation prevents the molecule from efficiently absorbing long-wavelength light and subsequently fluorescing, rendering it essentially colorless and non-emissive.

-

In Basic Conditions (pH > ~8): As the pH increases, the phenolic hydroxyl groups on the this compound molecule are deprotonated.[1][6] This deprotonation induces the opening of the lactone ring, forming the dianionic quinonoid structure. This form possesses an extended, planar π-conjugated system across the xanthene backbone, which is a powerful chromophore and fluorophore. The delocalized electron system allows for strong absorption of light at longer wavelengths and subsequent emission of intense fluorescence in the near-infrared range.[3][8]

The transition between these two states is centered around the probe's pKa value, which is approximately 7.6.[3][6]

Spectroscopic Properties and pH Dependence

The structural changes induced by pH directly translate to dramatic alterations in the absorption and fluorescence spectra of this compound. The protonation state dictates the electronic properties of the molecule, leading to a clear distinction between its acidic and basic forms. In its basic form, this compound exhibits strong absorption and emission in the red to near-infrared region of the spectrum.[3][9]

The relationship between pH and fluorescence intensity is sigmoidal, with the midpoint of the transition corresponding to the pKa of the dye. This predictable response allows for the quantitative determination of pH based on fluorescence intensity measurements.

References

- 1. researchgate.net [researchgate.net]

- 2. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound fluorescence 61419-02-1 [sigmaaldrich.com]

- 4. This compound CAS#: 61419-02-1 [m.chemicalbook.com]

- 5. This compound | C28H16O5 | CID 3124834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - CAS-Number 61419-02-1 - Order from Chemodex [chemodex.com]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

Understanding the Furin Inhibitory Activity of Naphthofluorescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the furin inhibitory properties of Naphthofluorescein, a cell-permeable small molecule. Furin, a proprotein convertase, is a critical enzyme in the maturation of a wide array of proteins involved in physiological and pathological processes, including cancer metastasis and viral infections. This makes it a compelling target for therapeutic intervention. This compound has emerged as a noteworthy inhibitor of furin, and this document consolidates the available quantitative data, experimental methodologies, and mechanistic insights into its activity.

Quantitative Inhibitory Activity of this compound

This compound has been characterized as a non-competitive inhibitor of furin.[1] Its inhibitory potency and cytotoxic effects have been quantified in various studies, providing a baseline for its potential therapeutic window.

| Parameter | Value | Cell Line/System | Notes | Reference |

| IC50 (Furin Inhibition) | 12 µM | In vitro enzymatic assay | Half-maximal inhibitory concentration against furin activity. | [2][3][4][5] |

| CC50 (Cytotoxicity) | 57.44 µM | VeroE6 cells | Half-maximal cytotoxic concentration. | [1] |

| Selectivity Index (SI) | 6.36 | VeroE6 cells (SARS-CoV-2) | Calculated as CC50/IC50. | [1] |

| Binding Affinity (in silico) | -5.39 kcal/mol | Molecular docking simulation | Predicted binding affinity to the furin active site. | [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly inhibiting the enzymatic activity of furin. This inhibition prevents the cleavage and subsequent activation of various furin substrates. One of the well-documented pathways affected by this compound is the activation cascade of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.

Furin is responsible for the proteolytic conversion of the inactive precursor of Membrane Type 1 Matrix Metalloproteinase (pro-MT1-MMP) into its active form (MT1-MMP).[2][3] Active MT1-MMP, in turn, activates pro-MMP-2, another key enzyme in the degradation of the extracellular matrix, a critical step in cancer cell invasion.[2][3] By inhibiting furin, this compound disrupts this cascade, leading to a reduction in active MT1-MMP and MMP-2, thereby suppressing cancer cell motility and invasion.[2][3]

References

- 1. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. abcam.co.jp [abcam.co.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Properties of Naphthofluorescein: A Technical Guide for Researchers

Introduction

Naphthofluorescein and its derivatives are a class of fluorescent dyes that have garnered significant interest in the scientific community, particularly in the fields of chemical biology, drug development, and materials science. Their extended π-conjugation, compared to the parent fluorescein molecule, results in absorption and emission profiles shifted to longer wavelengths, often in the far-red to near-infrared (NIR) regions. This characteristic is highly advantageous for biological imaging applications, as it minimizes background fluorescence from endogenous biomolecules and allows for deeper tissue penetration. The photophysical properties of this compound, including its absorption and emission maxima, molar absorptivity, and quantum yield, are highly sensitive to the solvent environment. This solvatochromism makes this compound a versatile scaffold for the development of fluorescent probes that can report on the polarity and hydrogen-bonding characteristics of their microenvironment. This guide provides a summary of the available spectral data for this compound and its derivatives in various solvents, outlines a representative experimental protocol for characterizing their spectral properties, and presents a visual workflow of the experimental process.

Data Presentation: Spectral Properties

The following tables summarize the available quantitative data on the spectral properties of this compound and its derivatives. Due to the limited availability of a comprehensive dataset for the parent this compound molecule in a wide range of organic solvents, data for some of its derivatives are included to provide a broader perspective on the spectral behavior of this class of compounds. For comparative purposes, a more complete dataset for the parent compound, fluorescein, is also provided.

Table 1: Spectral Properties of this compound and Its Derivatives in Various Solvents

| Compound/Derivative | Solvent/Buffer | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| This compound | 0.1 M Tris (pH 9.0) | 594[1] | 663[1] | - | - |

| This compound | Not Specified | 599[2] | 674[2] | - | - |

| Sulfonated this compound Derivative | 40 mM KPO₄ (pH 9.0) | 542[3] | - | 21,100[3] | - |

| Anionic SNAFR-6 (a Semithis compound derivative) | DMSO | - | - | - | 0.09[4] |

| 4-bromo-3-nitro-1,8-naphthalic anhydride | Ethanol | 236, 318 | 361 | - | - |

| 4-bromo-3-nitro-1,8-naphthalic anhydride | Butanol | 232, 306 | 370 | - | - |

| 4-bromo-3-nitro-1,8-naphthalic anhydride | DMSO | 338, 402, 454 | 378 | - | - |

Note: "-" indicates that the data was not available in the cited sources.

Table 2: Comparative Spectral Properties of Fluorescein in Various Solvents

| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Quantum Yield (Φ) |

| Trifluoroethanol | 484[5] | 508[5] | 1.00[5] |

| Ethanol | - | - | 0.79[5] |

| Dimethylsulfoxide (DMSO) | 520[5] | 543[5] | 0.60[5] |

| 0.1 N NaOH | - | - | 0.925 |

Experimental Protocols

The following is a representative, synthesized protocol for the determination of the spectral properties of this compound in different solvents, based on standard laboratory practices.

1. Materials and Instrumentation

-

This compound: High purity solid.

-

Solvents: Spectroscopic grade solvents (e.g., ethanol, dimethyl sulfoxide (DMSO), acetonitrile, toluene, etc.).

-

Instrumentation:

-

UV-Vis Spectrophotometer (e.g., Cary 3)

-

Spectrofluorometer (e.g., Spex FluoroMax)

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

2. Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to prepare a stock solution of a specific concentration (e.g., 1 mM).

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution with the desired spectroscopic grade solvents to a final concentration suitable for absorbance and fluorescence measurements (typically in the micromolar range, e.g., 1-10 µM). The absorbance of the working solution at the excitation wavelength should ideally be kept below 0.1 to avoid inner filter effects in fluorescence measurements.

3. Measurement of Absorption Spectra

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

-

Set the desired wavelength range for scanning (e.g., 300-700 nm).

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

-

Replace the blank with a cuvette containing the this compound working solution.

-

Record the absorption spectrum. The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

4. Measurement of Fluorescence Emission Spectra

-

Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Fill a quartz cuvette with the this compound working solution.

-

Set the excitation wavelength to the determined λ_abs.

-

Scan the emission wavelengths over a range that covers the expected emission of the dye (e.g., λ_abs + 20 nm to 800 nm).

-

Record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em) is determined from the peak of the spectrum.

5. Determination of Fluorescence Quantum Yield (Φ)

The relative fluorescence quantum yield is typically determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

-

Measure Absorbance: Prepare solutions of both the this compound sample and the standard in the same solvent (if possible) or in solvents with similar refractive indices. Measure the absorbance of both solutions at the same excitation wavelength. Adjust concentrations so that the absorbances are similar and below 0.1.

-

Measure Fluorescence: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" and "std" refer to the this compound sample and the standard, respectively.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the spectral properties of this compound.

Caption: Experimental workflow for characterizing this compound's spectral properties.

References

Naphthofluorescein CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Naphthofluorescein, a versatile fluorescent molecule with significant applications in research and drug development. This document covers its fundamental chemical properties, synthesis, and detailed protocols for its use as a pH indicator and a furin inhibitor.

Core Properties of this compound

This compound (CAS Number: 61419-02-1) is a xanthene dye known for its pH-sensitive fluorescence and its role as a biological inhibitor. Its extended aromatic system, compared to fluorescein, results in longer excitation and emission wavelengths, making it suitable for various biological applications, including those requiring near-infrared (NIR) fluorescence.[1]

Molecular Structure

The molecular structure of this compound is characterized by a spiro-fused polycyclic system.

Molecular Formula: C₂₈H₁₆O₅[2]

Molecular Weight: 432.42 g/mol

Synonyms: CCG 8295[2]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 61419-02-1 | [2] |

| Molecular Formula | C₂₈H₁₆O₅ | [2] |

| Molecular Weight | 432.42 g/mol | |

| Appearance | Purple powder | [1] |

| Melting Point | 189 °C (decomposes) | |

| pKa | 7.6 - 7.8 | [3] |

| Excitation Wavelength (λex) | 594 nm (in 0.1 M Tris pH 9.0) | |

| Emission Wavelength (λem) | 663 nm (in 0.1 M Tris pH 9.0) | |

| Furin Inhibition (IC₅₀) | 12 µM | [4] |

Synthesis of this compound

This compound and its derivatives are typically synthesized via a Friedel-Crafts type reaction. The general approach involves the condensation of an appropriate aroylbenzoic acid with a dihydroxynaphthalene in the presence of an acid catalyst.[1][5]

Conceptual Synthesis Workflow

The following diagram illustrates the general synthetic route to this compound.

Caption: General workflow for this compound synthesis.

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

This compound as a Fluorescent pH Indicator

This compound is a valuable pH indicator, exhibiting a distinct color change from red in strongly acidic conditions to blue in basic conditions.[1] Its fluorescence is also pH-dependent, making it suitable for ratiometric measurements of intracellular pH.[3]

Objective: To determine the pH of a solution using this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Citrate/phosphate/borate buffer solutions of known pH values (ranging from 4 to 9)[3]

-

Spectrofluorometer

-

Cuvettes

Procedure:

-

Prepare a series of buffer solutions with known pH values.

-

Add a small aliquot of the this compound stock solution to each buffer solution in a cuvette to a final concentration of approximately 1-10 µM.

-

Measure the fluorescence emission spectrum of each sample by exciting at approximately 594 nm. Record the emission intensity at around 663 nm.

-

Alternatively, for ratiometric measurements, acquire emission spectra at two different excitation wavelengths corresponding to the acidic and basic forms of the dye.

-

Create a calibration curve by plotting the fluorescence intensity (or the ratio of intensities) against the known pH values.

-

To determine the pH of an unknown sample, add this compound to the same final concentration, measure the fluorescence, and determine the pH from the calibration curve.

Objective: To measure the intracellular pH of living cells.

Materials:

-

This compound, cell-permeable ester form (e.g., this compound diacetate)

-

Cultured cells on coverslips or in imaging dishes

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Fluorescence microscope with appropriate filter sets (e.g., for excitation around 590 nm and emission around 660 nm)

-

Intracellular pH calibration buffers with ionophores (e.g., nigericin and valinomycin)

Procedure:

-

Cell Loading:

-

Prepare a loading solution of the this compound ester in HBSS (e.g., 1-10 µM). The final concentration may need to be optimized for the specific cell type.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells twice with HBSS to remove extracellular dye.[6]

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Acquire fluorescence images using the appropriate filter set.

-

-

Calibration:

-

To obtain a quantitative pHi measurement, a calibration curve must be generated.

-

Expose the loaded cells to a series of calibration buffers of known pH containing ionophores like nigericin and valinomycin to equilibrate the intracellular and extracellular pH.

-

Acquire fluorescence images for each calibration buffer.

-

Measure the average fluorescence intensity within the cells for each pH point and plot this against the buffer pH to generate a calibration curve.

-

-

Data Analysis:

-

Measure the fluorescence intensity of the experimental cells and use the calibration curve to determine the intracellular pH.

-

This compound as a Furin Inhibitor

This compound is a cell-permeable inhibitor of furin, a proprotein convertase involved in the maturation of numerous proteins, with an IC₅₀ of 12 µM.[4] It has been shown to inhibit the furin-mediated cleavage of pro-membrane type-1 matrix metalloproteinase (pro-MT1-MMP).[4]

Objective: To determine the inhibitory effect of this compound on furin activity.

Materials:

-

Recombinant human furin

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

Furin assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the diluted furin enzyme to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic furin substrate to all wells.

-

Immediately measure the fluorescence kinetics at an appropriate excitation/emission wavelength pair for the cleaved fluorophore (e.g., for AMC, Ex/Em = 380/460 nm).

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.[7]

The following diagram illustrates the workflow for an in vitro furin inhibition assay.

Caption: Workflow for in vitro furin inhibition assay.

Signaling Pathway Inhibition

Furin plays a critical role in the activation of various precursor proteins. By inhibiting furin, this compound can disrupt these activation pathways. One such pathway is the activation of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer cell invasion.

Inhibition of the Pro-MT1-MMP Activation Pathway

The diagram below illustrates how this compound inhibits the furin-mediated activation of pro-MT1-MMP and the subsequent activation of pro-MMP-2.

Caption: Inhibition of the furin-mediated pro-MT1-MMP activation pathway by this compound.

Conclusion

This compound is a powerful tool for researchers in various fields. Its unique spectroscopic properties make it an excellent fluorescent probe for pH measurements, while its inhibitory action on furin provides a valuable means to study the roles of this key enzyme in health and disease. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective application of this compound in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Development of fluorinated naphthofluoresceins for Cerenkov imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Exhaustive syntheses of naphthofluoresceins and their functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 7. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Naphthofluorescein for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity specifications, and verification of Naphthofluorescein for research purposes. Ensuring the quality and purity of this fluorescent probe is critical for reliable and reproducible experimental outcomes in various applications, including its use as a pH indicator and a furin inhibitor.

Commercial Sources and Purity

This compound is available from several reputable chemical suppliers that cater to the research and development community. The purity of the compound is a key consideration, as impurities can interfere with experimental results. The most common analytical method for purity assessment cited by suppliers is High-Performance Liquid Chromatography (HPLC). Identity is often confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of commercially available this compound and its typical specifications.

| Supplier | CAS Number | Stated Purity | Analytical Method(s) | Additional Information |

| Santa Cruz Biotechnology | 61419-02-1 | ≥95%[1] | Not explicitly stated on the summary page, but a Certificate of Analysis is available for lot-specific data.[1] | Also known as CCG 8295; cited as a furin inhibitor.[1] |

| Chemodex | 61419-02-1 | ≥95% (HPLC)[2] | HPLC, 1H-NMR for identity.[2] | Provided as a purple powder.[2] |

| Sigma-Aldrich (Merck) | 61419-02-1 | Not explicitly stated as a percentage, but sold as suitable for fluorescence and as a pH indicator. | A Certificate of Analysis with lot-specific purity is typically available upon purchase. | Provides detailed physical and chemical properties, including melting point and spectral data. |

| MedKoo Biosciences | 61419-02-1 | Information on purity is available. | Not explicitly stated on the summary page. | Marketed as a cell-permeable inhibitor of furin.[3] |

| DC Chemicals | 61419-02-1 | Information on purity is available. | Not explicitly stated on the summary page. | Notes its function as an inhibitor of the HIF-1 and Mint3 interaction. |

Experimental Protocols: Purity Verification

While suppliers provide a certificate of analysis, independent verification of purity is a crucial step in rigorous scientific research. Below are generalized protocols for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds.

Methodology:

-

Column: A reverse-phase C18 column is typically suitable for separating this compound from potential impurities.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is commonly used. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.

-

Detection: A UV-Vis detector set to the maximum absorbance wavelength of this compound (around 594 nm at pH 9.0) is appropriate.[2]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or a slightly basic aqueous buffer (pH ≥ 8).[2] Dilute the stock solution with the initial mobile phase composition for injection.

-

Analysis: The purity is determined by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total integrated peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying impurities.

Methodology:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this compound.

-

Sample Preparation: Dissolve a few milligrams of the this compound sample in the deuterated solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for the this compound structure. The presence of unexpected signals may indicate impurities.

Synthesis and Purification

For researchers requiring custom synthesis or further purification, the scientific literature provides detailed methods. This compound and its derivatives can be synthesized through Friedel-Crafts type reactions between corresponding aroylbenzoic acids and dihydroxynaphthalenes.[4][5] Purification of the synthesized product can be achieved using techniques such as semi-preparative HPLC.[6]

Visualizing Workflows and Pathways

To aid in the conceptual understanding of sourcing and utilizing this compound in research, the following diagrams illustrate key processes.

Caption: Workflow for sourcing and verifying the purity of this compound.

Caption: Inhibition of Furin-mediated proprotein processing by this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS-Number 61419-02-1 - Order from Chemodex [chemodex.com]

- 3. medkoo.com [medkoo.com]

- 4. Exhaustive syntheses of naphthofluoresceins and their functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of fluorinated naphthofluoresceins for Cerenkov imaging - PMC [pmc.ncbi.nlm.nih.gov]

Naphthofluorescein: A Technical Guide to its Application as a Near-Infrared (NIR) Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Naphthofluorescein and its derivatives are emerging as a versatile class of fluorescent probes with significant potential for near-infrared (NIR) bioimaging. Their extended π-conjugation shifts their spectral properties into the NIR window (650-900 nm), a region advantageous for biological applications due to reduced autofluorescence, deeper tissue penetration, and minimized phototoxicity. This technical guide provides an in-depth overview of this compound-based NIR probes, focusing on their synthesis, photophysical properties, and applications, particularly in the context of cellular imaging and pH sensing.

Core Concepts and Design Principles

The development of this compound-based NIR probes hinges on strategic chemical modifications to the core structure. Extending the π-electron system by adding benzene units to one or both sides of the fluorescein scaffold is a common and effective strategy. This modification results in a bathochromic shift, pushing both the absorption and emission wavelengths into the NIR region.

Furthermore, the inherent pH sensitivity of the fluorescein backbone is often retained and can be fine-tuned in this compound derivatives. This property makes them excellent candidates for developing probes that can monitor pH fluctuations in specific cellular compartments, such as lysosomes, which maintain an acidic environment crucial for their function. The fluorescence of these probes is typically "turned on" in acidic environments due to structural changes in the molecule.

Photophysical Properties of this compound-Based NIR Probes

The photophysical characteristics of these probes are critical for their application in fluorescence imaging. Key parameters include the absorption and emission maxima (λ_abs and λ_em), the Stokes shift (the difference between the absorption and emission maxima), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). A large Stokes shift is particularly desirable as it minimizes self-quenching and improves the signal-to-noise ratio.

Below is a summary of reported photophysical data for several this compound and semithis compound derivatives that exhibit NIR fluorescence.

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |

| Compound 5 | >700 | >700 | - | - | - | [1] |

| Compound 6 | >700 | >700 | - | - | - | [1] |

| Compound 9 | >700 | >700 | - | - | - | [1] |

| SNAFL-calcein (acidic) | ~492 | ~535 | ~43 | - | Aqueous Buffer | [2] |

| SNAFL-calcein (basic) | ~540 | ~625 | ~85 | - | Aqueous Buffer | [2] |

| NIR-Rh-LysopH | - | ~686 | 88 | - | pH 4.0 | [3] |

Note: Quantitative data for many this compound-based NIR probes, such as quantum yields and molar extinction coefficients, are not always readily available in the literature and often require specific experimental determination.

Experimental Protocols

Synthesis of NIR-Emitting this compound Derivatives

A common synthetic route for this compound and semithis compound derivatives involves a Friedel-Crafts type reaction between an appropriate aroylbenzoic acid and a dihydroxynaphthalene.

General Protocol:

-

Reactant Mixture: A mixture of the substituted or unsubstituted aroylbenzoic acid and the corresponding dihydroxynaphthalene is prepared in a suitable solvent.

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid or methanesulfonic acid, is added to the reaction mixture.

-

Heating: The mixture is heated under reflux for a specified period to drive the condensation reaction.

-

Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the desired this compound derivative.

For detailed, specific synthetic procedures and characterization data, it is recommended to consult the supplementary information of primary research articles, such as that provided by Tsubaki et al. (2012).

Cellular Imaging with this compound-Based NIR Probes

The following is a generalized protocol for staining live cells with a this compound-based NIR probe for fluorescence microscopy.

Materials:

-

This compound-based NIR probe

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Live cells cultured on imaging-compatible dishes or coverslips

-

Fluorescence microscope with appropriate NIR filter sets

Procedure:

-

Probe Preparation: Prepare a stock solution of the this compound probe (typically 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Preparation: Culture cells to a suitable confluency (e.g., 60-80%) on a glass-bottom dish or coverslip suitable for high-resolution imaging.

-

Staining:

-

Dilute the probe stock solution in pre-warmed serum-free cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the existing culture medium from the cells and wash once with PBS.

-

Add the probe-containing medium to the cells and incubate for the optimized time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.

-

Signaling Pathways and Applications

A significant application of NIR this compound probes is the investigation of cellular processes involving pH changes. One such process is the monitoring of lysosomal pH. Lysosomes are acidic organelles, and aberrant lysosomal pH is associated with various diseases. NIR probes that are pH-sensitive can be designed to accumulate in lysosomes and report on their acidic environment.

Monitoring Lysosomal pH

In this workflow, the this compound probe is first incubated with live cells. Due to its chemical properties, it preferentially accumulates in the lysosomes. The acidic environment of the lysosome protonates the probe, causing a conformational change that "switches on" its NIR fluorescence. This emitted light is then captured and analyzed using fluorescence microscopy to provide information about the pH of the lysosomes.

Experimental Design and Synthesis Visualization

The design and synthesis of these probes follow a logical progression from conceptualization to the final product.

This diagram illustrates the process from identifying a biological target to the synthesis and subsequent characterization of the probe.

Conclusion

This compound-based probes represent a promising frontier in NIR fluorescence imaging. Their tunable photophysical properties, coupled with their sensitivity to biological parameters like pH, make them powerful tools for researchers in cell biology and drug development. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of these probes, paving the way for new discoveries in understanding complex biological systems. As research in this area continues, we can expect the development of even more sophisticated this compound-based probes with enhanced brightness, photostability, and target specificity for a wider range of biological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of a new fluorescent probe, semithis compound-calcein, for determination of intracellular pH by simultaneous dual-emission imaging laser scanning confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Real-time tracking lysosomal pH changes under heatstroke and redox stress with a novel near-infrared emissive probe - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Experimental Guide to the Excitation and Emission Properties of Naphthofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the excitation and emission properties of Naphthofluorescein, a vital fluorescent probe in various scientific and biomedical applications. This document details the computational methodologies for predicting its photophysical behavior and outlines the experimental protocols for its empirical validation.

Introduction to this compound

This compound is a xanthene-based fluorescent dye known for its long-wavelength excitation and emission characteristics, making it particularly useful for applications requiring deep tissue penetration and reduced background autofluorescence. Its sensitivity to the local chemical environment, especially pH, has established it as a valuable tool in cell biology, microscopy, and as an indicator in various analytical assays. A thorough understanding of its electronic structure and photophysical properties is paramount for the rational design of novel probes and for optimizing its performance in existing applications.

Theoretical Calculations of this compound's Photophysical Properties

The prediction of excitation and emission spectra of fluorescent dyes like this compound is primarily achieved through quantum chemical calculations, with Time-Dependent Density Functional Theory (TD-DFT) being the most widely employed method due to its balance of computational cost and accuracy.[1][2][3]

Computational Methodology

A typical computational workflow for determining the theoretical absorption and emission spectra of this compound involves the following steps:

-

Ground State Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the this compound molecule in its electronic ground state (S₀). This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G).[2] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial to account for the influence of the surrounding medium on the molecular geometry.[2]

-

Vertical Excitation (Absorption) Calculation: Using the optimized ground state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths.[4] These values correspond to the absorption of light, where the molecule is excited from the ground state to various excited states without a change in its geometry. The calculated excitation energy for the transition with the highest oscillator strength corresponds to the absorption maximum (λmax, abs).

-

Excited State Geometry Optimization: To calculate the emission spectrum, the geometry of the molecule in its first excited state (S₁) is optimized. This allows the molecule to relax to its most stable conformation in the excited state.

-

Vertical Emission (Fluorescence) Calculation: From the optimized excited state geometry, a final TD-DFT calculation is performed to determine the energy of the transition from the first excited state back to the ground state. This energy corresponds to the fluorescence emission maximum (λmax, em).

The following diagram illustrates this computational workflow:

References

- 1. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Advent of Naphthofluorescein: A Technical Guide to its Discovery, History, and Analogs

For Immediate Release

A comprehensive technical guide detailing the discovery, history, synthesis, and applications of Naphthofluorescein and its analogs. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, properties, and biological significance of this important class of fluorescent compounds.

Introduction: A Legacy of Color and Light

The story of this compound is intrinsically linked to the broader history of synthetic dyes. The journey began in 1871 when the Nobel laureate Adolf von Baeyer first synthesized fluorescein, a xanthene dye that would revolutionize various scientific fields.[1] This pioneering work on the condensation of phthalic anhydride with resorcinol laid the groundwork for the development of a vast family of fluorescent molecules.[1] While the precise moment of this compound's first synthesis is not pinpointed to a single discoverer, its systematic investigation and the exploration of its analogs are largely attributed to the work of Molecular Probes (now Invitrogen) in the 1990s. This research expanded the palette of fluorescent probes available to scientists, pushing the boundaries of biological imaging and sensing.

This compound and its derivatives, which possess additional benzene rings fused to the fluorescein core, exhibit distinct spectral properties, notably a shift towards longer, near-infrared (NIR) wavelengths. This characteristic makes them particularly valuable for deep-tissue imaging and other applications where minimizing autofluorescence is critical.

Synthesis of this compound and its Analogs

The primary method for synthesizing this compound and its analogs is the Friedel-Crafts type acylation reaction .[2][3] This electrophilic aromatic substitution reaction involves the condensation of an aroylbenzoic acid with a dihydroxynaphthalene in the presence of a strong acid catalyst, typically sulfuric acid or polyphosphoric acid.

General Experimental Protocol for Friedel-Crafts Synthesis

The following is a generalized protocol based on reported syntheses:[3]

-

Reactant Preparation: A mixture of the appropriate aroylbenzoic acid and dihydroxynaphthalene is prepared in a suitable reaction vessel.

-

Acid Catalysis: A strong acid, such as concentrated sulfuric acid, is slowly added to the reactant mixture with constant stirring. The reaction is often performed at an elevated temperature to facilitate the condensation.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into a large volume of cold water or ice to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water to remove excess acid, and then purified. Purification is typically achieved through recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Data

This compound and its analogs are characterized by their pH-dependent fluorescence and their absorption and emission maxima in the visible to near-infrared region of the spectrum. These properties are summarized in the tables below.

| Compound | Excitation Max (nm) | Emission Max (nm) | pKa | Reference |

| This compound | 599 | 674 | 7.6 | [4] |

| 4-Monofluorothis compound (4-MFNF) | - | - | More acidic than NF | [5] |

| 4,10-Difluorothis compound (4,10-DFNF) | - | - | More acidic than 4-MFNF | [5] |

Table 1: Spectroscopic and Acid-Base Properties of this compound and Fluorinated Analogs.

| Compound | IC50 (µM) | Target | Application | Reference |

| This compound | 12 | Furin | Inhibition of proprotein convertase |

Table 2: Biological Activity of this compound.

Key Applications in Research and Drug Development

The unique properties of this compound and its analogs have led to their application in various scientific domains.

pH Sensing

The pH-dependent fluorescence of this compound makes it a valuable tool for measuring and visualizing pH changes in biological systems.[3][6] Its pKa of 7.6 is in the physiological range, allowing for the monitoring of pH fluctuations within cells and tissues.

Biological Imaging

The long-wavelength emission of this compound and its derivatives, particularly in the NIR region, is highly advantageous for in vivo imaging.[3] This is due to the reduced scattering of longer wavelength light and lower autofluorescence from biological tissues, leading to improved signal-to-noise ratios and deeper tissue penetration. Diacetate derivatives of this compound have been shown to be cell-permeable, enabling their use as fluorescent pigments for live-cell imaging.[3]

Drug Discovery: Inhibition of Furin

This compound has been identified as a cell-permeable inhibitor of furin, a proprotein convertase that plays a crucial role in the activation of numerous precursor proteins.[7] Furin is implicated in various pathological processes, including cancer progression and viral infections. By inhibiting furin, this compound can modulate the activity of downstream targets.

One significant pathway affected by furin inhibition is the activation of matrix metalloproteinases (MMPs). Furin is responsible for the proteolytic activation of membrane type 1 matrix metalloproteinase (MT1-MMP).[8][9][10] Activated MT1-MMP, in turn, activates pro-MMP-2 (gelatinase A).[10] This cascade is involved in the degradation of the extracellular matrix, a process that is critical for tumor invasion and metastasis. By inhibiting furin, this compound can disrupt this pathway, thereby reducing cancer cell motility and invasiveness.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

From its historical roots in the synthesis of fluorescein, this compound has emerged as a versatile and powerful tool in the fields of chemistry, biology, and medicine. Its unique spectral properties, coupled with its biological activity as a furin inhibitor, make it and its analogs valuable probes for pH sensing, advanced cellular imaging, and as potential leads in drug discovery. The continued exploration and functionalization of the this compound scaffold promise to yield even more sophisticated tools for unraveling the complexities of biological systems.

References

- 1. Newsletter: History of fluorescent dyes - FluoroFinder [fluorofinder.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Exhaustive syntheses of naphthofluoresceins and their functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 5. Development of fluorinated naphthofluoresceins for Cerenkov imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - CAS-Number 61419-02-1 - Order from Chemodex [chemodex.com]

- 7. scbt.com [scbt.com]

- 8. Furin regulates the intracellular activation and the uptake rate of cell surface-associated MT1-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of a recombinant membrane type 1-matrix metalloproteinase (MT1-MMP) by furin and its interaction with tissue inhibitor of metalloproteinases (TIMP)-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Using Naphthofluorescein in Live Cell Imaging: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Naphthofluorescein is a versatile, near-infrared (NIR) fluorescent probe with significant applications in live cell imaging. Its chemical stability, biocompatibility, and unique pH-sensing properties make it a valuable tool for studying cellular processes.[1] The diacetate form of this compound is cell-permeable, allowing for straightforward loading into live cells. Once inside, intracellular esterases cleave the acetate groups, trapping the fluorescent this compound molecule in the cytoplasm.

One of the primary applications of this compound is as a pH indicator. It exhibits a distinct color change in response to varying pH levels, appearing red in acidic environments and blue in basic conditions. This property allows for the ratiometric measurement of intracellular pH, providing insights into cellular health, metabolism, and signaling pathways.

Beyond its utility as a pH sensor, this compound has been identified as a cell-permeable inhibitor of furin, a proprotein convertase involved in the processing of various precursor proteins.[1] By inhibiting furin, this compound can modulate processes such as the activation of membrane type-1 matrix metalloproteinase (MT1-MMP), thereby affecting cell motility and invasion.[1] This dual functionality as a pH indicator and a furin inhibitor makes this compound a unique tool for investigating the interplay between intracellular pH and enzymatic activity in various physiological and pathological contexts, including cancer metastasis and viral infections.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions |

| Excitation Maximum (Acidic) | 514 nm | 0.1 M HCl |

| Emission Maximum (Acidic) | 572 nm | 0.1 M HCl |

| Excitation Maximum (Basic) | 599 nm | 0.1 M Tris pH 9.0 |

| Emission Maximum (Basic) | 674 nm | 0.1 M Tris pH 9.0 |

| pKa | 7.6 | |

| Quantum Yield | Not explicitly found for this compound, but Fluorescein (a related compound) has a quantum yield of ~0.925 in 0.1 N NaOH.[2] |

Table 2: Furin Inhibition by this compound

| Parameter | Value | Cell Line/System |

| IC50 | 12 µM | In vitro furin inhibition assay |

Table 3: Cytotoxicity Data for this compound

| Concentration | Exposure Time | Effect | Cell Line |

| 0-10 µM | 24 hours | No significant cytotoxicity observed. | Cancer cells and macrophages |

Experimental Protocols

Protocol 1: Live Cell Imaging of Intracellular pH using this compound Diacetate

This protocol provides a general guideline for loading this compound Diacetate into live cells and measuring intracellular pH. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

This compound diacetate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets (e.g., for acidic and basic forms of this compound) and environmental chamber (37°C, 5% CO2)

-

Calibration buffers (a set of buffers with known pH values, e.g., ranging from pH 6.0 to 8.0)

-

Nigericin and Monensin (ionophores for pH calibration)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound diacetate in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of the experiment.

-

Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.

-

-

Loading of this compound Diacetate:

-

On the day of the experiment, remove the culture medium.

-

Wash the cells once with warm PBS.

-

Prepare a loading solution by diluting the this compound diacetate stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to maximize signal and minimize toxicity.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with warm live-cell imaging medium to remove any unincorporated probe.

-

-